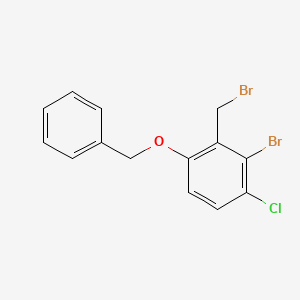
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is an organic compound with the molecular formula C14H11Br2ClO It is a derivative of benzene, substituted with benzyloxy, bromomethyl, bromo, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene typically involves the bromination of benzyloxy-substituted benzene derivatives. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) to achieve selective bromination . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the debromination of polybrominated intermediates using diethyl phosphite and N,N-diisopropylethylamine can be employed to obtain the desired monobrominated product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions can oxidize the benzyloxy group.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing bromomethyl groups.
Major Products:
- Substitution reactions yield products like 1-(Benzyloxy)-3-iodo-2-(iodomethyl)-4-chlorobenzene.
- Oxidation reactions produce compounds such as 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzoic acid.
- Reduction reactions result in 1-(Benzyloxy)-3-bromo-2-methyl-4-chlorobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Bromobenzene (C6H5Br): A simpler aryl bromide used in organic synthesis.
Benzyl bromide (C7H7Br): Used for introducing benzyl groups in organic synthesis.
1-(Benzyloxy)-3-(bromomethyl)benzene (C14H13BrO): A related compound with similar functional groups but lacking the chlorine atom
Uniqueness: 1-(Benzyloxy)-3-bromo-2-(bromomethyl)-4-chlorobenzene is unique due to the presence of multiple reactive sites, including benzyloxy, bromomethyl, bromo, and chloro groups
Eigenschaften
Molekularformel |
C14H11Br2ClO |
|---|---|
Molekulargewicht |
390.50 g/mol |
IUPAC-Name |
2-bromo-3-(bromomethyl)-1-chloro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C14H11Br2ClO/c15-8-11-13(7-6-12(17)14(11)16)18-9-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI-Schlüssel |
KTPXNBYMATUWBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


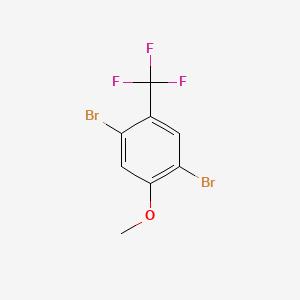
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dihydro-2h,8h-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14770827.png)

![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)


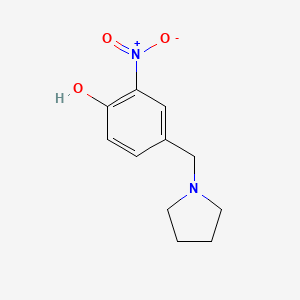
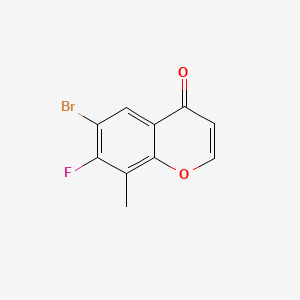
![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
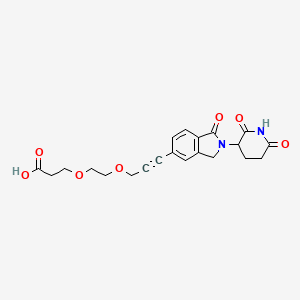
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)

![acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14770894.png)

